molecular formula C28H27FN2O3S B3010106 3-(benzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one CAS No. 892760-60-0

3-(benzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B3010106
CAS No.: 892760-60-0
M. Wt: 490.59
InChI Key: BXXUVESUCXZARD-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound with a unique structure that includes a benzenesulfonyl group, a fluorine atom, a piperidinyl group, and a dihydroquinolinone core

Preparation Methods

The synthesis of 3-(benzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the quinolinone core: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the piperidinyl group: This step may involve nucleophilic substitution or addition reactions.

    Sulfonylation: The benzenesulfonyl group can be introduced through a sulfonylation reaction using benzenesulfonyl chloride and a suitable base.

Industrial production methods would involve scaling up these reactions, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

3-(benzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding sulfonic acids or sulfonates.

Scientific Research Applications

3-(benzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features and possible biological activities.

    Materials Science: The compound’s properties can be utilized in the development of new materials with specific characteristics, such as fluorescence or conductivity.

    Chemical Biology: It can be used as a probe or tool compound to study biological processes and molecular interactions.

    Industrial Applications: The compound may find use in various industrial processes, including catalysis and the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes or Receptors: The compound may interact with specific enzymes or receptors, modulating their activity and leading to biological effects.

    Inhibition or Activation of Pathways: It may inhibit or activate specific biochemical pathways, resulting in therapeutic or biological outcomes.

    Interaction with DNA or RNA: The compound could interact with nucleic acids, affecting gene expression or protein synthesis.

Comparison with Similar Compounds

3-(benzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-(benzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]-7-piperidin-1-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27FN2O3S/c1-20-10-12-21(13-11-20)18-31-19-27(35(33,34)22-8-4-2-5-9-22)28(32)23-16-24(29)26(17-25(23)31)30-14-6-3-7-15-30/h2,4-5,8-13,16-17,19H,3,6-7,14-15,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXUVESUCXZARD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)N4CCCCC4)F)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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